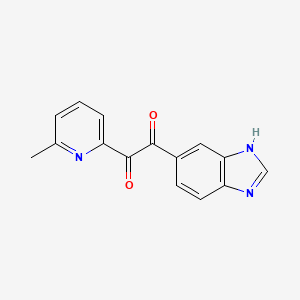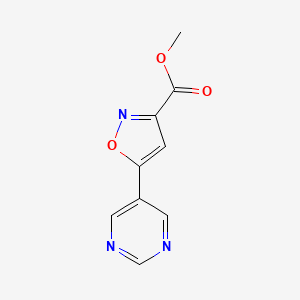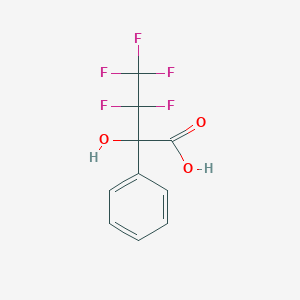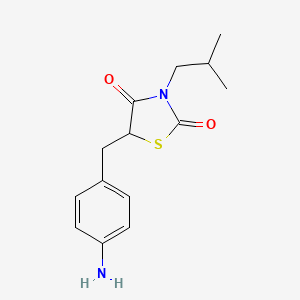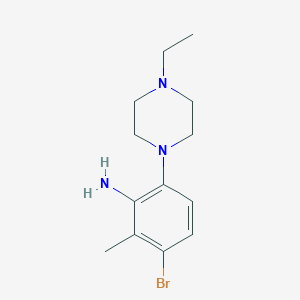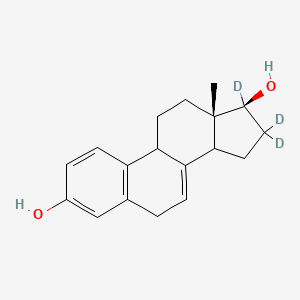![molecular formula C15H17N B13713184 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)
1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine, also known as 1-(4-Methylphenyl)ethylamine, is a chiral amine. This compound is characterized by the presence of a biphenyl structure with a methyl group at the para position and an ethanamine group attached to the biphenyl ring. It is a primary amine, which means it has one alkyl group attached to the nitrogen atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-methylbiphenyl with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine often involves the use of advanced catalytic processes to enhance yield and purity. The process may include steps such as hydrogenation, amination, and purification to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuryl chloride.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and interact with various enzymes and receptors. The compound’s effects are mediated through its ability to donate or accept protons, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 4-methyl-: Similar structure but lacks the ethanamine group.
Ethanamine, N-methyl-: Contains an ethanamine group but lacks the biphenyl structure.
Uniqueness
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its combination of a biphenyl structure with a methyl group and an ethanamine group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C15H17N |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-[4-(4-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h3-10,12H,16H2,1-2H3 |
Clé InChI |
UYWNHSHLXFPBTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)
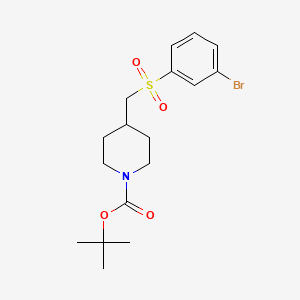

![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
